molecular formula C8H10BF3KNO2S B582266 Potassium (4-methylphenylsulfonamido)methyltrifluoroborate CAS No. 1286686-19-8

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

Cat. No. B582266
CAS RN: 1286686-19-8
M. Wt: 291.137
InChI Key: LOZVLEXNDMFSRY-UHFFFAOYSA-N
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Description

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . They are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is represented by the formula C8H10BF3KNO2S . More detailed structural information may be found in specific chemical databases or literature .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction employs trialkylboranes as the nucleophilic partner . Many effective protocols have been established and optimized for the cross-coupling of trialkylboranes with various types of electrophilic partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate include its molecular weight, density, melting point, and boiling point . More detailed property information can be found in specific chemical databases or literature .

Mechanism of Action

The mechanism of action of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate involves its use as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .

Future Directions

Potassium trifluoroborate salts, including Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, are being explored for their potential use in various chemical reactions . Their stability and compatibility with a broad range of functional groups make them promising reagents for future chemical synthesis .

properties

IUPAC Name

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVLEXNDMFSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725509
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

CAS RN

1286686-19-8
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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